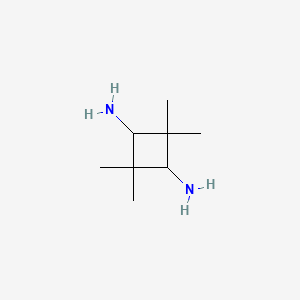
2,2,4,4-Tetramethylcyclobutane-1,3-diamine
描述
Cyclobutane diamines, such as 2,2,4,4-Tetramethylcyclobutane-1,3-diamine, are important building blocks in organic chemistry due to their constrained geometric structure, which can impart unique properties to the molecules they are incorporated into. These compounds are particularly interesting for their potential applications in drug discovery and the synthesis of agrochemicals and organic materials .
Synthesis Analysis
The synthesis of cyclobutane diamines can be challenging due to the need for differentiation between the two nitrogen atoms and the requirement for diverse substitution patterns. A novel approach to the synthesis of orthogonally protected diamines, including cyclobutane derivatives, involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst. This method allows for the selective substitution of the formed α-amino azide by various carbon nucleophiles, leading to the formation of diamines with orthogonally protected amino groups . Additionally, the stereoselective synthesis of cyclobutane-1,2-diamine stereoisomers has been achieved through enantio- and diastereocontrolled routes starting from a common chiral precursor, with orthogonal protection enabling chemoselective manipulation of both amino groups .
Molecular Structure Analysis
The molecular structure of cyclobutane-derived diamines has been studied, with a focus on their conformational preferences. X-ray diffraction has been used to evaluate the structure of Boc-monoprotected derivatives of cyclobutane diamines. These studies are important for understanding the steric constraints imposed by the cyclobutane ring and how these constraints can influence the overall molecular conformation, which is relevant for their potential use in drug design .
Chemical Reactions Analysis
Cyclobutane diamines undergo various chemical reactions depending on the reaction conditions and the nucleophilicity of the attacking species. For instance, the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with primary amines leads to the formation of N-substituted imines, which can be hydrolyzed to amides in the presence of water. When reacting with diamines, this dione can be used to synthesize substituted imidazolines and dihydropyrimidines . Moreover, cationic 2-azabutadienes derived from thiomethylamines can undergo polar [4π + 2π] cycloadditions to form substituted tetrahydroquinolines and related nitrogen-heterocycles in a regio- and diastereo-selective manner .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,2,4,4-Tetramethylcyclobutane-1,3-diamine are not detailed in the provided papers, the general properties of cyclobutane diamines can be inferred. These compounds are likely to have high melting points and boiling points due to their rigid structure. The presence of two amino groups also suggests that they will have basic properties and the ability to form hydrogen bonds, which could affect their solubility in various solvents. The steric hindrance provided by the tetramethyl groups in 2,2,4,4-Tetramethylcyclobutane-1,3-diamine would likely influence its reactivity and the types of chemical reactions it can participate in .
科学研究应用
- Scientific Field: Material Science
-
Scientific Field: Polymer Science
-
Scientific Field: Chemical Synthesis
-
Scientific Field: Pharmaceutical Research
-
Scientific Field: Biochemical Research
安全和危害
属性
IUPAC Name |
2,2,4,4-tetramethylcyclobutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)5(9)8(3,4)6(7)10/h5-6H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEVGNOJPHTVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1N)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064734 | |
| Record name | 1,3-Cyclobutanediamine, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethylcyclobutane-1,3-diamine | |
CAS RN |
7531-10-4 | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7531-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007531104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF A-24072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclobutanediamine, 2,2,4,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclobutanediamine, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZT4H3JF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



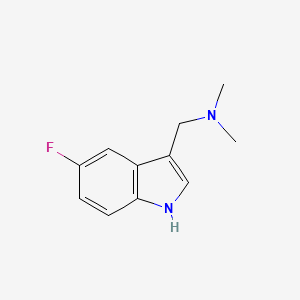
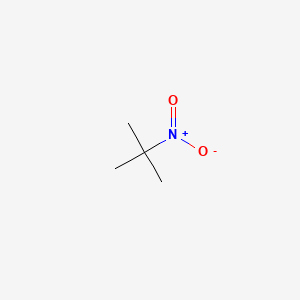
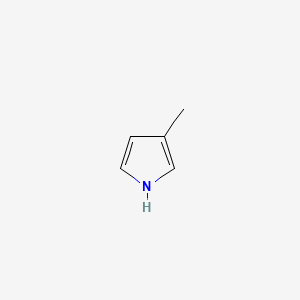
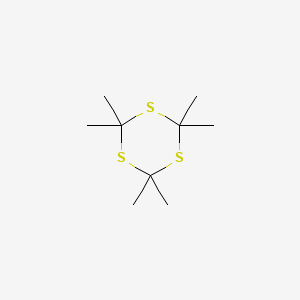


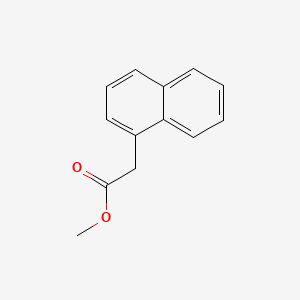
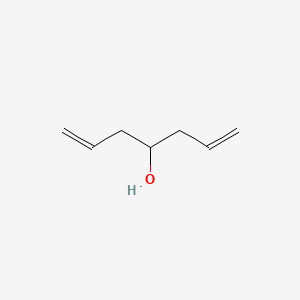

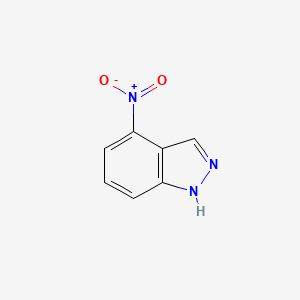
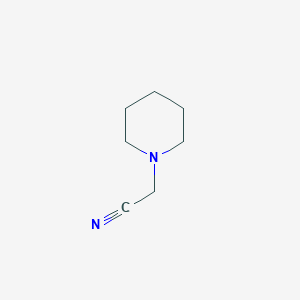
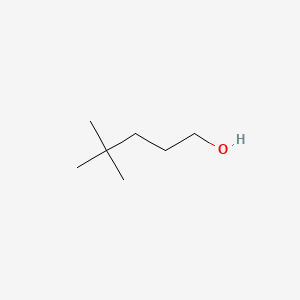

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)